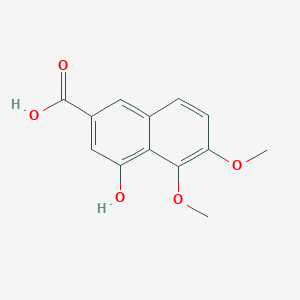
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- is an organic compound with the molecular formula C13H12O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of carboxylic acid, hydroxyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid catalyst, while hydroxylation can be performed using a hydroxylating agent such as hydrogen peroxide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate pathways related to cell signaling, apoptosis, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less reactive.
4-Hydroxy-2-naphthoic acid: Contains a hydroxyl group but lacks the methoxy groups.
5,6-Dimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the hydroxyl group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-4-3-7-5-8(13(15)16)6-9(14)11(7)12(10)18-2/h3-6,14H,1-2H3,(H,15,16) |
Clé InChI |
JUYSVOCIBUIXMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


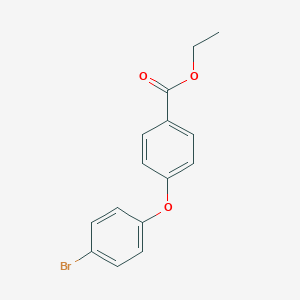
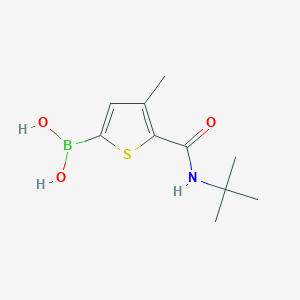
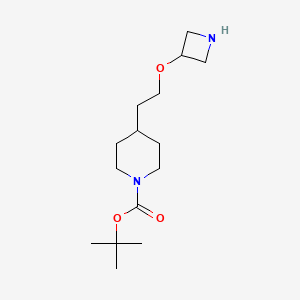
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
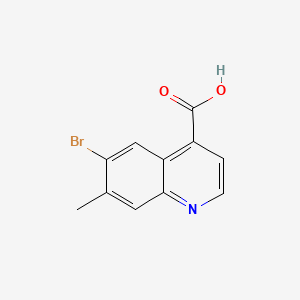
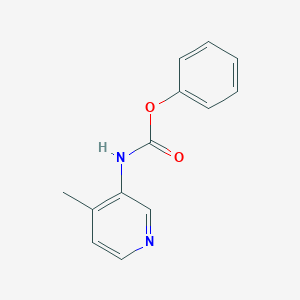
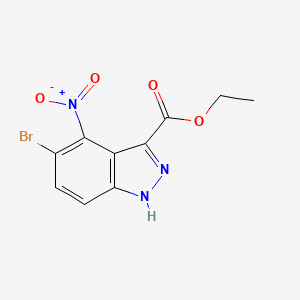
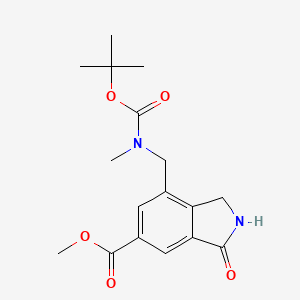
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
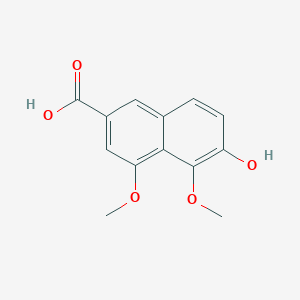
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
